molecular formula C25H24ClFN4O3S B2506364 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1215759-13-9

1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2506364
CAS No.: 1215759-13-9
M. Wt: 515
InChI Key: ZGIZRJJKVMLKFB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrolidine-2,5-dione core linked to a phenyl group substituted with a piperazine-carbonyl moiety. The piperazine ring is further functionalized with a 4-fluorophenyl-substituted thiazole group. Its molecular formula is C₂₅H₂₂ClFN₄O₃S, with a molecular weight of 529.0 g/mol (estimated).

Properties

IUPAC Name

1-[4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S.ClH/c26-19-5-1-17(2-6-19)21-16-34-22(27-21)15-28-11-13-29(14-12-28)25(33)18-3-7-20(8-4-18)30-23(31)9-10-24(30)32;/h1-8,16H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIZRJJKVMLKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The cellular effects of 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride are currently unknown. Given its potential to interact with various biomolecules, it is likely that this compound could influence cell function in several ways. For instance, it may impact cell signaling pathways, gene expression, and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not yet been studied. Such studies could provide valuable information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Biological Activity

The compound 1-(4-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride is a complex organic molecule that incorporates a thiazole moiety, a piperazine ring, and a pyrrolidine derivative. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by the following structural components:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its diverse biological activities.
  • Piperazine Ring : A six-membered ring that enhances solubility and bioavailability.
  • Pyrrolidine Dione : A cyclic compound that may contribute to the overall pharmacological profile.

Anticonvulsant Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit significant anticonvulsant properties. For example, thiazole derivatives have been linked to enhanced protection against seizures in animal models. A study reported that certain thiazole-integrated pyrrolidine analogues demonstrated effective anticonvulsant activity with median effective doses (ED50) around 18.4 mg/kg .

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been well-documented. For instance, certain thiazole derivatives have shown activity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. In these studies, modifications to the thiazole structure significantly influenced cytotoxicity. Compounds with specific substitutions on the phenyl ring exhibited enhanced anticancer activity, with some achieving IC50 values below that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Recent studies have highlighted their effectiveness against drug-resistant strains of bacteria and fungi. For instance, compounds derived from thiazole showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . The presence of electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring has been correlated with increased antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Thiazole MoietyEssential for anticonvulsant and anticancer activity
Piperazine SubstitutionEnhances solubility and bioavailability
Fluorine SubstitutionIncreases antimicrobial potency
Phenyl Ring ModificationsAlters cytotoxicity in cancer cell lines

Case Studies

  • Anticonvulsant Evaluation :
    • A series of thiazole-pyrrolidine compounds were tested in a PTZ seizure model. The most active analogue demonstrated an ED50 of 18.4 mg/kg, indicating significant anticonvulsant properties .
  • Cytotoxicity Assessment :
    • Compounds containing the thiazole moiety were evaluated against Caco-2 and A549 cell lines. Modifications led to varying levels of cytotoxicity, with some derivatives achieving IC50 values significantly lower than those of established chemotherapeutics .
  • Antimicrobial Screening :
    • Thiazole derivatives were screened for activity against Gram-positive and Gram-negative bacteria as well as fungi. Specific compounds showed broad-spectrum efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride. For instance, compounds with thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. In a study conducted by the National Cancer Institute (NCI), similar thiazole-containing compounds exhibited mean growth inhibition rates of 12.53% across a panel of approximately sixty cancer cell lines .

Anticonvulsant Properties

Thiazole derivatives have been investigated for their anticonvulsant effects. A related compound demonstrated protective effects in seizure models, indicating that modifications to the thiazole structure can enhance anticonvulsant activity . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring significantly influence efficacy.

Antimicrobial Activity

Thiazole-containing compounds are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics . Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

StudyApplicationFindings
NCI EvaluationAnticancerCompounds displayed significant cytotoxicity against multiple cancer cell lines with an average GI50 value of 15.72 μM .
Anticonvulsant StudySeizure ModelsThiazole derivatives showed up to 100% protection in electroshock tests, highlighting their potential as anticonvulsants .
Antimicrobial TestingBacterial InhibitionDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting utility as new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Pharmacological Notes
Target Compound Pyrrolidine-2,5-dione + phenyl-piperazine 4-Fluorophenyl-thiazole 529.0 Likely via coupling of piperazine and acyl chloride Potential kinase/CNS activity (inferred)
MK22 () Piperazine-propanone 4-(Trifluoromethyl)phenyl, thiophen-2-ylthio 407.4 HOBt/TBTU-mediated coupling Unspecified biological activity
1-(3-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)phenyl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione + phenyl-piperidine 4-Chlorobenzo[d]thiazole 469.9 Not detailed Structural analog with halogen variation
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives () Piperazine-methanone Varied benzoyl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) ~350–450 DCM/DIEA-mediated acylation Tyrosine kinase inhibitor candidates

Substituent Effects on Activity

  • Fluorophenyl vs. Chlorophenyl : The target compound’s 4-fluorophenyl group may enhance metabolic stability and binding affinity compared to chlorinated analogs (e.g., ), as fluorine’s electronegativity and small size improve hydrophobic interactions and reduce oxidative metabolism .
  • Thiazole vs.
  • Piperazine vs. Piperidine : Piperazine (target compound) offers two nitrogen sites for hydrogen bonding, whereas piperidine () has a single nitrogen, which may alter receptor binding kinetics .

Research Findings and Limitations

  • Tyrosine Kinase Inhibition : highlights the 4-fluorobenzyl-piperazine fragment’s role in kinase inhibition. The target compound’s pyrrolidine-dione moiety may further modulate selectivity by introducing conformational rigidity or hydrogen-bonding interactions .
  • Data Gaps: No direct biological data (e.g., IC₅₀ values) are available for the target compound or its analogs in the provided evidence. Comparative assessments rely on structural extrapolation and fragment-based drug design principles.

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